molecular formula C9H10ClNO4S B12071145 3-Chloro-4-ethanesulfonamidobenzoic acid

3-Chloro-4-ethanesulfonamidobenzoic acid

Cat. No.: B12071145
M. Wt: 263.70 g/mol
InChI Key: SANPFWGJGOVUDX-UHFFFAOYSA-N
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Description

3-Chloro-4-ethanesulfonamidobenzoic acid is an organic compound characterized by the presence of a chloro group, an ethanesulfonamide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethanesulfonamidobenzoic acid typically involves multiple steps:

    Sulfonamidation: The ethanesulfonamide group can be introduced by reacting the chlorinated benzoic acid with ethanesulfonamide in the presence of a suitable base such as triethylamine.

    Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Chlorination: Using large-scale chlorination reactors to introduce the chloro group efficiently.

    Continuous Flow Sulfonamidation: Employing continuous flow reactors to enhance the efficiency and yield of the sulfonamidation step.

    Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethanesulfonamidobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Chloro-4-ethanesulfonamidobenzoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new chemical entities.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used to synthesize analogs for screening against various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the materials science industry, the compound can be used to create polymers or other materials with specific properties. Its functional groups allow for cross-linking and other modifications that enhance material performance.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethanesulfonamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and sulfonamide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethanesulfonamide group.

    4-Ethanesulfonamidobenzoic acid: Lacks the chloro group, affecting its reactivity and applications.

    3-Chloro-4-aminobenzoic acid: Contains an amino group instead of an ethanesulfonamide group, leading to different chemical properties.

Uniqueness

3-Chloro-4-ethanesulfonamidobenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

3-chloro-4-(ethylsulfonylamino)benzoic acid

InChI

InChI=1S/C9H10ClNO4S/c1-2-16(14,15)11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

SANPFWGJGOVUDX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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